Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate
Overview
Description
Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate is a chemical compound with the molecular formula C11H12N4O2S. It is known for its unique structure, which includes a tetrazole ring attached to a phenyl group and an ethyl ester group.
Mechanism of Action
Mode of Action
Tetrazole derivatives, which this compound is a part of, are known to form hydrogen bonds with amino acids in their active pockets, demonstrating encouraging binding energy . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Tetrazoles are known to act as bioisosteres of carboxylic acids due to their similar electrostatic potentials . This suggests that the compound may affect pathways involving carboxylic acid interactions.
Pharmacokinetics
Tetrazole bioisosteres are known to have higher membrane permeability due to their increased lipophilicity . This suggests that the compound may have good bioavailability.
Result of Action
Some tetrazole derivatives have shown significant cytotoxic effects , suggesting that this compound may also have potential cytotoxic effects.
Action Environment
The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound’s action may be influenced by the electrostatic environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate typically involves the reaction of 1-phenyltetrazole-5-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate can be compared with other similar compounds, such as:
Ethyl 2-(1-phenyltetrazol-5-yl)acetate: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially affecting its solubility and reactivity.
Ethyl 2-(1-methyltetrazol-5-yl)sulfanylacetate: Contains a methyl group on the tetrazole ring, which may influence its chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(1-phenyltetrazol-5-yl)sulfanylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-2-17-10(16)8-18-11-12-13-14-15(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEPFFJCNRUHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353132 | |
Record name | F0835-0010 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-78-4 | |
Record name | Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13980-78-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | F0835-0010 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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